molecular formula C24H27NO4 B1332691 Fmoc-1-amino-1-cyclooctanecarboxylic acid CAS No. 222166-38-3

Fmoc-1-amino-1-cyclooctanecarboxylic acid

Cat. No. B1332691
M. Wt: 393.5 g/mol
InChI Key: ZOPBLCNRXHNKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The research on Fmoc-1-amino-1-cyclooctanecarboxylic acid and related Fmoc amino acids is focused on their utility as building blocks in the synthesis of peptides and glycopeptides. These compounds are valuable in the field of peptide synthesis due to their ability to protect the amino group during the coupling reactions, which is a critical step in constructing peptide chains.

Synthesis Analysis

The synthesis of Fmoc amino acids and their derivatives is a key area of research. For instance, the glycosylation of Fmoc amino acids with unprotected carboxyl groups has been achieved with sugar 1,2-trans-acetates under Lewis acid promotion, yielding neoglycopeptides . Additionally, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH with an overall yield of over 40% has been reported. This compound can be incorporated into peptides using standard Fmoc chemistry-based solid-phase peptide synthesis . Furthermore, Fmoc amino acid chlorides have been utilized in the solid-phase synthesis of hexapeptides, demonstrating their effectiveness in preventing diketopiperazine formation and providing a rapid method for assembling linear hexapeptides .

Molecular Structure Analysis

The molecular structure of Fmoc amino acids is characterized by the Fmoc group, which serves as a protective group for the amino function. This group is crucial for the stability of the amino acid during peptide synthesis. The structure of Fmoc amino acids allows for the selective deprotection of the amino group without affecting other functional groups present in the molecule.

Chemical Reactions Analysis

Fmoc amino acids undergo various chemical reactions, primarily in the context of peptide bond formation. The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions, which is essential for stepwise peptide synthesis. The glycosylation reactions mentioned in the provided papers are examples of chemical modifications that Fmoc amino acids can undergo to produce glycopeptides, which mimic natural glycoproteins.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc amino acids are influenced by the Fmoc group, which imparts solubility in organic solvents and stability towards certain chemical conditions. These properties are crucial for their use in solid-phase peptide synthesis, where the solubility and reactivity of the amino acids determine the efficiency and yield of the peptide products. The high reactivity of Fmoc-amino acid chlorides, for example, facilitates the rapid assembly of peptide chains .

Scientific Research Applications

Bio-Inspired Building Blocks for Functional Materials

Fmoc-modified amino acids, including Fmoc-1-amino-1-cyclooctanecarboxylic acid, are significant in the fabrication of functional materials. These compounds are known for their self-assembly features, which are enhanced by the hydrophobicity and aromaticity of the Fmoc group. They find applications in various fields, including cell cultivation, bio-templating, optical materials, drug delivery, catalysis, therapy, and as antibiotics (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Solid Phase Peptide Synthesis

The Fmoc group, including in compounds like Fmoc-1-amino-1-cyclooctanecarboxylic acid, plays a crucial role in solid phase peptide synthesis. This approach has been advanced through various solid supports, linkages, and side-chain protecting groups, contributing to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Synthesis of Hexapeptides and Oxytocin Antagonists

Fmoc amino acid chlorides, including those similar to Fmoc-1-amino-1-cyclooctanecarboxylic acid, have been used in the solid-phase synthesis of hexapeptides. These compounds are instrumental in synthesizing complex peptides like oxytocin antagonists, demonstrating their utility in pharmaceutical research (Perlow et al., 1992).

Boronic Acid Functionalized Amino Acids

Fmoc-protected amino acids have been used to synthesize boronic acid functionalized tripeptides, which are studied for their interactions with carbohydrates. Such research is crucial for understanding carbohydrate-binding mechanisms and designing carbohydrate receptors (Otremba & Ravoo, 2016).

Supramolecular Gels in Biomedical Applications

Fmoc-functionalized amino acids form the basis of supramolecular hydrogels. These materials, used in the biomedical field, are recognized for their biocompatible and biodegradable properties. Research in this area explores their potential as antimicrobial agents and their incorporation into various biomedical materials (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Peptidomimetics and NLO Oligomers

The utility of Fmoc-protected amino acids extends to the synthesis of peptidomimetics and nonlinear optical (NLO) oligomers. These compounds are crucial for advancing the fields of bioorganic chemistry and materials science (Huang, Zhang, Dalton, & Weber, 2000).

Antibacterial Composite Materials

In recent research, Fmoc-decorated self-assembling building blocks have shown promising antibacterial capabilities. The integration of these nanoassemblies into resin-based composites indicates potential for developing enhanced materials for biomedical applications, especially due to their non-cytotoxic nature toward mammalian cells (Schnaider et al., 2019).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPBLCNRXHNKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363745
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1-amino-1-cyclooctanecarboxylic acid

CAS RN

222166-38-3
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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